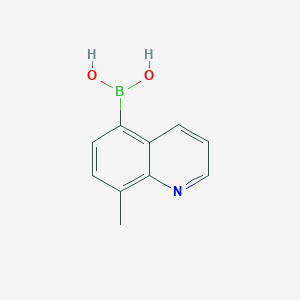

8-Methylquinoline-5-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(8-methylquinolin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFARJKOFXMGAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=NC2=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405824 | |

| Record name | 8-Methylquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025010-58-5 | |

| Record name | B-(8-Methyl-5-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025010-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Methylquinoline-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route to 8-methylquinoline-5-boronic acid, a valuable building block in medicinal chemistry and materials science. The protocol is designed for an audience with a strong background in synthetic organic chemistry.

Introduction

Quinoline boronic acids are pivotal intermediates in the construction of complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction. This compound, in particular, offers a unique substitution pattern that is of interest in the development of novel pharmaceuticals and functional materials. This document outlines a robust two-step synthesis beginning with the regioselective halogenation of 8-methylquinoline, followed by a lithium-halogen exchange and subsequent borylation.

Synthetic Pathway Overview

The synthesis commences with the bromination of commercially available 8-methylquinoline at the C5 position. This is followed by a lithium-halogen exchange at low temperature and subsequent trapping of the resulting organolithium species with an electrophilic boron source, typically triisopropyl borate, to yield the target boronic acid after acidic workup.

Physicochemical properties of 8-Methylquinoline-5-boronic acid

An In-depth Technical Guide to 8-Methylquinoline-5-boronic Acid

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and primary applications of this compound, a key building block in modern organic synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and materials science.

Core Physicochemical Properties

This compound is a solid organic compound valued for its role as an intermediate, particularly in carbon-carbon bond-forming reactions.[1][2] Its quinoline core and boronic acid functional group make it a versatile reagent in medicinal chemistry and organic synthesis.[3]

Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 1025010-58-5 | [1][4] |

| Molecular Formula | C₁₀H₁₀BNO₂ | [1] |

| Molecular Weight | 187.0029 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [1] |

| InChI | InChI=1S/C10H10BNO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6,13-14H,1H3 | [1] |

| InChI Key | IFARJKOFXMGAPR-UHFFFAOYSA-N | [1] |

Spectral Data

Full spectral characterization is crucial for confirming the identity and purity of this compound. Spectroscopic data, including ¹H NMR, IR, and Mass Spectrometry, are available for this compound from commercial suppliers and chemical databases.[6] These data are essential for verifying the molecular structure and ensuring the absence of impurities before use in sensitive synthetic applications.

Experimental Protocols and Applications

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][7] This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures and other complex molecules with high precision and functional group tolerance.[8][9][10]

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical procedure for using this compound to synthesize a biaryl compound.

1. Reagents and Materials:

-

This compound (1.0 equivalent)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0-1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with water)

2. Experimental Workflow:

-

Setup: To a flame-dried reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen).

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired biaryl compound.

The workflow for this crucial application is visualized below.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CAS 86-58-8: 8-Quinoline boronic acid | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. eMolecules this compound | 1025010-58-5 | MFCD05256435 | Fisher Scientific [fishersci.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. 8-METHYL-5-QUINOLINYLBORONIC ACID(1025010-58-5) 1H NMR spectrum [chemicalbook.com]

- 7. 8-Quinolinylboronic acid technical grade 86-58-8 [sigmaaldrich.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

An In-depth Technical Guide to 8-Methylquinoline-5-boronic acid (CAS: 1025010-58-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Methylquinoline-5-boronic acid, a valuable building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, outlines plausible synthetic routes, and discusses its primary applications, with a focus on its role in the synthesis of complex organic molecules.

Chemical and Physical Properties

This compound is a solid organic compound belonging to the quinoline and boronic acid families.[1] Quinolines are a significant class of heterocyclic compounds with a wide range of biological activities, making their derivatives, such as this compound, of great interest in drug discovery.[2] Boronic acids are versatile reagents, most notably used in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1025010-58-5 | [1][4][5] |

| Molecular Formula | C₁₀H₁₀BNO₂ | [1] |

| Molecular Weight | 187.00 g/mol | |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1][5] |

| Synonyms | (8-methylquinolin-5-yl)boronic acid, Boronic acid, B-(8-methyl-5-quinolinyl)- | [1] |

While detailed experimental data for properties such as melting point and solubility are not widely published, its structure as a solid suggests it has limited solubility in non-polar organic solvents and may be more soluble in polar aprotic solvents.

Synthesis

Step 1: Synthesis of 8-Methylquinoline

The foundational 8-methylquinoline scaffold can be synthesized via established methods such as the Skraup synthesis.

Experimental Protocol: Synthesis of 8-Methylquinoline (General Procedure)

This protocol is based on a general procedure for the preparation of quinolines.[6]

-

Reaction Setup: In a sealed pressure vessel, combine o-toluidine (1 equivalent), glycerol (1.3 equivalents), a suitable oxidizing agent (e.g., nitrobenzene), and concentrated sulfuric acid.

-

Heating: Heat the reaction mixture cautiously to approximately 140 °C. The reaction is often exothermic and may require careful temperature control.

-

Reaction Monitoring: Maintain the temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a base, such as sodium hydroxide, until the pH is approximately 9.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 8-methylquinoline.

Step 2: Halogenation of 8-Methylquinoline

The next step involves the regioselective halogenation of 8-methylquinoline at the 5-position to create a suitable precursor for the borylation reaction. Both bromination and chlorination are viable options.

Experimental Protocol: Synthesis of 5-Bromo-8-methylquinoline (Inferred)

This protocol is based on general bromination methods for quinoline derivatives.

-

Reaction Setup: Dissolve 8-methylquinoline (1 equivalent) in a suitable solvent such as acetonitrile.

-

Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 equivalents), to the solution.

-

Reaction Conditions: Stir the reaction mixture at 60 °C for several hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture and concentrate it under reduced pressure. The residue can be diluted with an organic solvent like ethyl acetate, washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) and brine, dried, and the solvent evaporated. The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound

The final step is the conversion of the 5-halo-8-methylquinoline to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by reaction with a borate ester.

Experimental Protocol: Synthesis of this compound (Inferred)

This protocol is based on general procedures for the synthesis of aryl boronic acids from aryl halides.

-

Reaction Setup: Dissolve 5-bromo-8-methylquinoline (1 equivalent) in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: Cool the solution to -78 °C and slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes. Stir the mixture at this temperature for approximately one hour.

-

Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, maintaining the low temperature.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for several hours. Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl).

-

Work-up and Isolation: Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.

Diagram 1: Plausible Synthetic Workflow for this compound

Caption: A plausible three-step synthetic workflow for this compound.

Applications in Organic Synthesis

The primary application of this compound is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds.[7] These structures are prevalent in many biologically active molecules and functional materials.

Experimental Protocol: General Suzuki-Miyaura Coupling using this compound

This is a general protocol and may require optimization for specific substrates.

-

Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

-

Reaction Conditions: Stir the mixture under an inert atmosphere (argon or nitrogen) and heat to a temperature typically ranging from 80 to 110 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Diagram 2: Generalized Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8] this compound serves as a key intermediate for the synthesis of novel quinoline derivatives, allowing for the introduction of diverse substituents at the 5-position. This facilitates the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

While specific biological targets for this compound itself have not been identified in the public domain, its utility lies in the generation of compound libraries for screening against various biological targets. The general importance of the 8-hydroxyquinoline scaffold, a close structural analog, in targeting metalloenzymes and its diverse pharmacological applications, suggests that derivatives of 8-methylquinoline could also possess significant biological activity.[9][10]

Diagram 3: Logical Relationship in Drug Discovery

Caption: The role of this compound in a typical drug discovery workflow.

Spectral Data

While publicly accessible, detailed spectral data for this compound is limited, several chemical suppliers indicate the availability of ¹H NMR, IR, and MS spectra upon request.[11] For the likely precursor, 8-methylquinoline, ¹H NMR and mass spectral data are available.

Table 2: Spectral Data for 8-Methylquinoline

| Data Type | Key Features | Source(s) |

| ¹H NMR | Spectral data available, showing characteristic aromatic and methyl proton signals. | [12] |

| Mass Spectrum | Data available, consistent with the molecular weight of 8-methylquinoline. |

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of the 8-methylquinoline scaffold into a wide range of structures. While detailed experimental and physical data are not extensively published, logical and established synthetic routes provide a clear pathway for its preparation. The growing importance of quinoline derivatives in drug discovery underscores the potential of this compound as a key intermediate in the development of novel therapeutic agents.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. cas 1154741-19-1|| where to buy (5-Methylquinolin-8-yl)boronic acid [english.chemenu.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. combi-blocks.com [combi-blocks.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 8-Methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-METHYL-5-QUINOLINYLBORONIC ACID(1025010-58-5) 1H NMR spectrum [chemicalbook.com]

- 12. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]

Spectral Analysis of 8-Methylquinoline-5-boronic acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 8-Methylquinoline-5-boronic acid. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the characterization of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural elucidation is paramount for its application in various chemical transformations, particularly in cross-coupling reactions. NMR spectroscopy is a cornerstone technique for the unambiguous determination of its molecular structure. This guide presents available ¹H NMR data and outlines a standard experimental protocol for the acquisition of NMR spectra.

Data Presentation

The following tables summarize the quantitative ¹H NMR spectral data for this compound. At present, publicly accessible ¹³C NMR data for this specific compound is limited. For reference, ¹³C NMR data for the related compound, 8-Methylquinoline, is provided.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |

Note: While search results indicate the availability of a ¹H NMR spectrum for this compound on ChemicalBook, the specific chemical shifts, multiplicities, and coupling constants were not directly accessible in the provided snippets.

Table 2: ¹³C NMR Spectral Data for 8-Methylquinoline[1]

| Chemical Shift (δ) ppm | Assignment |

| Specific peak assignments are not available in the search results | C2 |

| Specific peak assignments are not available in the search results | C3 |

| Specific peak assignments are not available in the search results | C4 |

| Specific peak assignments are not available in the search results | C5 |

| Specific peak assignments are not available in the search results | C6 |

| Specific peak assignments are not available in the search results | C7 |

| Specific peak assignments are not available in the search results | C8 |

| Specific peak assignments are not available in the search results | C8a |

| Specific peak assignments are not available in the search results | C4a |

| Specific peak assignments are not available in the search results | 8-CH₃ |

Note: This data is for 8-Methylquinoline, not this compound, and is provided for reference purposes only.

Experimental Protocols

The following is a standard experimental protocol for the acquisition of NMR spectra of this compound. This protocol is based on common laboratory practices for similar organic compounds.

3.1. Sample Preparation

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm).

-

The solution is transferred to a standard 5 mm NMR tube.

3.2. NMR Data Acquisition

-

Instrumentation : A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.

-

¹H NMR Spectroscopy :

-

A standard single-pulse experiment is performed.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Spectroscopy :

-

A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for all carbon atoms.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation delay: 2 seconds.

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

References

Commercial Availability and Synthetic Utility of 8-Methylquinoline-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylquinoline-5-boronic acid (CAS No. 1025010-58-5) is a specialized heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structural motif, featuring a quinoline core substituted with both a methyl and a boronic acid group, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, details on its synthesis, and its applications in research and drug discovery.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. These vendors typically offer the compound in research-grade purities, suitable for laboratory-scale synthesis and screening applications. The availability across different suppliers allows for competitive sourcing for research and development needs.

Below is a summary of representative commercial suppliers and their typical offerings for this compound. Please note that availability, purity, and quantity may vary, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Purity | Available Quantities |

| CymitQuimica | 97% | 50mg, 100mg, 250mg, 1g, 5g[1] |

| eMolecules (via Fisher Scientific) | Not specified | 1g[2] |

| Santa Cruz Biotechnology | Not specified | Not specified |

| Key Organics Limited | >95% | Not specified |

| ChemBridge Corporation | 95% | Not specified |

| Amerigo Scientific | 97% | Not specified[3] |

| A list of manufacturers in China is also available through online chemical directories. | Typically 97% or >95% | Gram to multi-gram scale |

Physicochemical Properties

| Property | Value |

| CAS Number | 1025010-58-5 |

| Molecular Formula | C₁₀H₁₀BNO₂[1] |

| Molecular Weight | 187.00 g/mol [1] |

| Appearance | Typically a solid[1] |

Synthesis of this compound

While detailed, step-by-step proprietary synthesis protocols are not always publicly available, the preparation of this compound can be inferred from established organic chemistry methodologies. The synthesis would likely involve a multi-step sequence, starting from a suitable quinoline precursor. A plausible synthetic route is outlined below.

Logical Synthesis Workflow

References

An In-depth Technical Guide to the Stability and Storage of 8-Methylquinoline-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage considerations for 8-Methylquinoline-5-boronic acid. While specific stability data for this compound is not extensively available in the public domain, this document extrapolates from the known chemical behavior of arylboronic acids and quinoline derivatives to provide best practices for handling, storage, and stability assessment.

Introduction

This compound is a bifunctional molecule incorporating both a quinoline scaffold and a boronic acid moiety. Such compounds are of significant interest in medicinal chemistry and materials science. The quinoline ring is a common feature in many biologically active compounds, while the boronic acid group is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The stability of this compound is a critical factor for its successful application, influencing its shelf-life, reactivity in chemical syntheses, and its potential development as a pharmaceutical intermediate.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. Based on general safety data for related compounds, the following conditions are recommended:

-

Temperature: Store in a cool, dry place.[1][2] Refrigeration is often recommended for long-term storage of boronic acids.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, to minimize exposure to moisture and oxygen.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][2]

-

Light: Protect from light, as quinoline derivatives can be light-sensitive.

-

Handling: Handle in a well-ventilated area.[1] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Avoid generating dust.[3]

Potential Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways, including hydrolysis, oxidation, and thermal decomposition. The quinoline moiety may also be susceptible to photolytic degradation.

3.1. Hydrolytic Stability

Boronic acids can exist in equilibrium with their corresponding boronic esters in the presence of diols, and the boronic acid itself can be susceptible to hydrolysis. The stability of boronic esters to hydrolysis is a well-studied area, with steric hindrance around the boron atom playing a key role in conferring stability.[4][5] While this compound is not an ester, its interaction with water is a critical stability parameter. The boronic acid group can form reversible covalent complexes with molecules containing vicinal diols.[6]

3.2. Oxidative Stability

Oxidative deboronation is a significant degradation pathway for arylboronic acids.[7] This process involves the oxidation of the carbon-boron bond, leading to the formation of a phenol and boric acid.[7] The reaction is often mediated by reactive oxygen species (ROS).[7] Given that many chemical reactions and storage conditions can involve exposure to air (oxygen), this is a critical stability concern.

dot

Caption: Putative oxidative degradation pathway of this compound.

3.3. Photostability

Quinoline and its derivatives are known to be photosensitive. Exposure to light, particularly UV light, can lead to degradation.[8] While some quinoline derivatives have shown good photostability, it is a crucial parameter to evaluate for this compound, especially if it is to be used in applications with light exposure.[8]

3.4. Thermal Stability

Boronic acids are typically high-melting solids.[6] However, at elevated temperatures, they can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[6] The thermal degradation of the quinoline ring itself can also occur at very high temperatures, leading to fragmentation into smaller molecules.[9]

Stability Testing: A Generalized Approach

To rigorously assess the stability of this compound, a forced degradation study is recommended. Such studies expose the compound to stress conditions to identify potential degradation products and pathways.[10][11]

4.1. Summary of Forced Degradation Conditions

The following table outlines typical stress conditions that can be applied in a forced degradation study, based on ICH guidelines.[12]

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M HCl. The study can be initiated at room temperature and heated if no degradation is observed. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M NaOH. The study can be initiated at room temperature and heated if no degradation is observed. |

| Oxidation | Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%). The reaction is typically carried out at room temperature.[10] |

| Thermal Stress | Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a stability chamber. The duration of the study can vary. |

| Photostability | Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[13] A dark control should be run in parallel. |

4.2. Experimental Protocol: Forced Degradation Study

The following is a generalized protocol for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC or UPLC system with a UV detector and/or a mass spectrometer (MS)

-

Stability chambers (for thermal and photostability studies)

-

pH meter

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[12]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Store at room temperature and 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Store at room temperature and 60°C.

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at 60°C.

-

Photodegradation: Expose the solid compound and the stock solution to a calibrated light source as per ICH Q1B guidelines. Wrap a control sample in aluminum foil to serve as a dark control.

-

-

Time Points: Withdraw aliquots from each stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to an appropriate concentration.

-

Analyze all samples by a stability-indicating HPLC or UPLC method. A reverse-phase C18 column is often suitable for arylboronic acids. The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Use a mass spectrometer detector (LC-MS) to obtain mass information for the degradation products to aid in their identification.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound at each time point.

-

Determine the retention times and peak areas of the degradation products.

-

Propose potential structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns from the MS data.

-

dot

References

- 1. echemi.com [echemi.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Studies - STEMart [ste-mart.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

In-Depth Technical Guide to the Purity Analysis of 8-Methylquinoline-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 8-Methylquinoline-5-boronic acid, a key building block in medicinal chemistry and drug discovery.[1][2] Ensuring the high purity of this compound is critical for the reliability of research data and the safety and efficacy of potential therapeutic agents. This document outlines detailed experimental protocols, potential impurities, and data interpretation strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BNO₂ | [3] |

| Molecular Weight | 187.00 g/mol | [3] |

| Appearance | Solid | [3] |

| Typical Purity | ≥97% | [3][4] |

Potential Impurities

The purity of this compound can be affected by impurities stemming from the synthetic route and degradation. While the specific synthesis process dictates the exact impurity profile, common impurities in aryl boronic acids and quinoline derivatives may include:

-

Unreacted Starting Materials: Residual precursors from the synthesis.

-

Homocoupling Byproducts: Formation of dimers of the desired product.

-

De-boronation Products: Replacement of the boronic acid group with a hydrogen atom.

-

Boronic Anhydrides (Boroxines): Formed by the dehydration of the boronic acid.

-

Isomeric Impurities: Variations in the position of the methyl or boronic acid group on the quinoline ring.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound, typically involving High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities. Given the potential for boronic acids to undergo dehydration, a reversed-phase method is often employed.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a common starting point. A typical gradient might be:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV detection at 254 nm.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase initial composition.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the identification and quantification of volatile and semi-volatile impurities.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for quinoline derivatives.[5]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

-

Inlet Temperature: 250 °C.[5]

-

Oven Temperature Program:

-

Initial temperature of 60 °C held for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.

Data Interpretation: Impurities are identified by comparing their mass spectra to spectral libraries and their retention times to known standards. Quantification is typically performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial structural information and can be used for quantitative purity assessment (qNMR).

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR:

-

Acquire a standard proton spectrum to confirm the chemical structure.

-

For qNMR, a known amount of a certified internal standard is added to a precisely weighed sample.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum to confirm the number and types of carbon atoms.

-

-

¹¹B NMR:

-

This can be useful for characterizing the boronic acid moiety and detecting related impurities.

-

Data Interpretation: The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. For qNMR, the purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard.

Data Summary

The following tables summarize typical data that would be generated during the purity analysis of this compound.

Table 2: HPLC Purity Analysis

| Peak | Retention Time (min) | Area (%) | Identification |

| 1 | 2.5 | 0.2 | Solvent/Impurity |

| 2 | 8.1 | 99.5 | This compound |

| 3 | 10.3 | 0.3 | Unknown Impurity |

Table 3: GC-MS Impurity Profile

| Retention Time (min) | Proposed Impurity | m/z |

| 6.2 | 8-Methylquinoline | 143, 142, 115 |

| 12.5 | Boroxine Trimer | (Higher MW) |

Table 4: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 2H | B(OH)₂ |

| ~8.9 | dd | 1H | H2 |

| ~7.5 | dd | 1H | H3 |

| ~8.2 | d | 1H | H4 |

| ~7.8 | d | 1H | H6 |

| ~7.6 | d | 1H | H7 |

| ~2.7 | s | 3H | CH₃ |

Note: The chemical shifts are approximate and should be confirmed with an authentic standard.

Visualized Workflows and Pathways

Experimental Workflow for Purity Assessment

Caption: Workflow for the purity assessment of this compound.

Logical Flow for Impurity Identification

Caption: Logical pathway for impurity identification and characterization.

Role in Drug Discovery Signaling

Boronic acids are known to act as enzyme inhibitors, often by forming a covalent bond with serine or threonine residues in the active site of proteases. While a specific signaling pathway for this compound is not yet fully elucidated in publicly available literature, its structural motifs suggest potential interactions with kinases or other enzymes involved in cell signaling.

Caption: Hypothesized interaction with a cellular signaling pathway.

References

- 1. (8-Methylquinolin-3-yl)boronic acid ,97% - Amerigo Scientific [amerigoscientific.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 8-Methylquinoline 97 611-32-5 [sigmaaldrich.com]

- 5. madison-proceedings.com [madison-proceedings.com]

An In-depth Technical Guide to Quinoline-Based Boronic Acids for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The incorporation of a boronic acid moiety into the quinoline framework has emerged as a powerful strategy in drug discovery. Boronic acids are known for their ability to form reversible covalent bonds with diols, a feature present in many biological macromolecules, and their utility as key building blocks in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.[1][2] This unique reactivity profile makes quinoline-based boronic acids versatile tools for the synthesis of complex molecules and for the design of targeted enzyme inhibitors. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of quinoline-based boronic acids for professionals in drug development.

Synthesis of Quinoline-Based Boronic Acids

The synthesis of quinoline-based boronic acids can be achieved through several synthetic routes. A common and effective method involves the lithiation of a halo-quinoline derivative followed by quenching with a trialkyl borate. The resulting boronate ester is then hydrolyzed to afford the desired boronic acid. Additionally, palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, provide another versatile approach to introduce the boronic acid functionality onto the quinoline scaffold.

General Synthetic Scheme

A prevalent method for the synthesis of quinoline-based boronic acids is the halogen-lithium exchange of a bromo-quinoline followed by reaction with a borate ester and subsequent hydrolysis.

Experimental Protocols

Synthesis of 3-Quinolineboronic Acid[3]

Materials:

-

3-Bromoquinoline

-

Triisopropyl borate

-

n-Butyllithium (2M solution in hexane)

-

Anhydrous tetrahydrofuran (THF)

-

2M Hydrochloric acid (HCl)

-

2M Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas

-

Dry ice/acetone bath

Procedure:

-

Under a nitrogen atmosphere, add 3-bromoquinoline (3.00 g, 14.49 mmol) and triisopropyl borate (3.30 mL, 29.06 mmol) to a 250 mL two-necked round-bottomed flask and dissolve in 100 mL of anhydrous THF.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (14.50 mL of a 2M solution in hexane, 29.00 mmol) dropwise over 1 hour.

-

Maintain the reaction at -78 °C for 2 hours after the addition is complete.

-

Remove the cooling bath and allow the reaction to warm to 0 °C.

-

Quench the reaction by the slow addition of 2 M HCl.

-

Adjust the pH of the solution to 7 with a 2 M NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Precipitate the product by adding hexane to yield 3-quinolineboronic acid as a white solid.

Applications in Drug Discovery

Quinoline-based boronic acids are valuable intermediates and pharmacophores in the development of novel therapeutics, particularly in oncology. Their ability to act as enzyme inhibitors has been a key focus of research.

Anticancer Activity

Quinoline-based boronic acids have shown promise as inhibitors of various kinases and other enzymes implicated in cancer progression. For instance, compounds incorporating a pyrazolo[4,3-f]quinoline scaffold with a boronic acid moiety have been identified as dual inhibitors of Cdc2-like kinases (CLK) and Rho-associated coiled-coil containing protein kinases (ROCK).

| Compound Class | Target(s) | Activity | Reference |

| Pyrazolo[4,3-f]quinoline-boronic acids | CLK1, CLK2, ROCK2 | >70% inhibition at 25 nM | |

| Quinoline-based dihydrazones | MCF-7 (breast cancer) | IC₅₀ = 7.016 µM | |

| Quinoline derivative | EGFR | IC₅₀ = 0.015 µM | |

| Quinoline-5-sulfonamide derivative | C-32 (melanoma), MDA-MB-231 (breast cancer), A549 (lung cancer) | IC₅₀ values in the low µM range | [3] |

Signaling Pathways

Cyclin D/Rb Oncogenic Pathway

The Cyclin D/Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle. Its dysregulation is a common feature in many cancers. Quinoline-based boronic acids that inhibit kinases like CLK can indirectly affect this pathway, leading to cell cycle arrest.

Caption: The Cyclin D/Rb pathway controls cell cycle progression from G1 to S phase.

p53-Mediated DNA Damage Response

The p53 tumor suppressor protein plays a central role in responding to cellular stress, particularly DNA damage. Activation of the p53 pathway can lead to cell cycle arrest, apoptosis, or senescence. Some quinoline-based compounds have been shown to induce DNA damage, thereby activating this crucial tumor-suppressive pathway.

Caption: The p53 pathway is activated by DNA damage, leading to cell cycle arrest or apoptosis.

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel quinoline-based boronic acids as potential anticancer agents typically follows a structured workflow, from initial synthesis to in vitro biological characterization.

Caption: A typical workflow for the preclinical evaluation of quinoline-based anticancer drug candidates.

Detailed Methodologies for Key Experiments

Cell Viability (MTT) Assay[2][5][6][7][8]

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete culture medium

-

Quinoline-based boronic acid compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the quinoline-based boronic acid compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

CLK Kinase Inhibition Assay[9][10][11][12][13]

This assay determines the ability of a compound to inhibit the activity of a specific CLK isoform.

Materials:

-

Recombinant human CLK enzyme (e.g., CLK1, CLK2, or CLK4)

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Quinoline-based boronic acid compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or [γ-³²P]ATP

-

384-well plates

Procedure (using ADP-Glo™):

-

Prepare serial dilutions of the quinoline-based boronic acid compounds in the Kinase Assay Buffer.

-

In a 384-well plate, add the diluted compounds.

-

Prepare a master mix containing the CLK enzyme and substrate in Kinase Assay Buffer. Add this mix to the wells.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's protocol, which involves measuring luminescence.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Apoptosis Assay (Annexin V Staining)[1][14][15][16][17]

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

-

Cancer cell lines

-

Quinoline-based boronic acid compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the quinoline-based boronic acid compounds for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Caspase-3 Activity Assay[18][19][20][21][22]

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cancer cell lines

-

Quinoline-based boronic acid compounds

-

Cell Lysis Buffer

-

2X Reaction Buffer (containing DTT)

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)

-

96-well plate

-

Microplate reader

Procedure (Colorimetric):

-

Treat cells with the quinoline-based boronic acid compounds to induce apoptosis.

-

Lyse the cells in chilled Cell Lysis Buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add 50-200 µg of protein lysate to each well and adjust the volume with Cell Lysis Buffer.

-

Add an equal volume of 2X Reaction Buffer (containing DTT) to each sample.

-

Add the DEVD-pNA substrate to a final concentration of 200 µM.

-

Incubate the plate at 37 °C for 1-2 hours.

-

Measure the absorbance at 400-405 nm. The increase in absorbance corresponds to the amount of pNA released and is proportional to caspase-3 activity.

Conclusion

Quinoline-based boronic acids represent a highly promising class of compounds for the development of novel therapeutics. Their synthetic accessibility, coupled with their unique chemical properties, allows for the creation of diverse molecular architectures with potent and selective biological activities. The detailed experimental protocols and an understanding of the key signaling pathways they modulate, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of quinoline-based boronic acids will undoubtedly lead to the discovery of new and effective treatments for a range of diseases, most notably cancer.

References

The Advent of a Key Building Block: A Technical Guide to 8-Methylquinoline-5-boronic acid

For Immediate Release

This technical guide provides an in-depth overview of the discovery, history, and synthetic methodologies for 8-Methylquinoline-5-boronic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. While a singular seminal publication marking its discovery is not readily apparent in public literature, its commercial availability and utility in synthetic chemistry suggest its emergence from the broader development of quinoline-based boronic acids.

Introduction to this compound

This compound, with the CAS number 1025010-58-5, is a stable, solid organic compound.[1] Its molecular structure features a quinoline core, a bicyclic aromatic heterocycle, substituted with a methyl group at the 8-position and a boronic acid group at the 5-position. This unique arrangement of functional groups makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1025010-58-5 | [1] |

| Molecular Formula | C₁₀H₁₀BNO₂ | [1] |

| Molecular Weight | 187.00 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

Historical Context and Discovery

The precise date and discoverer of this compound are not prominently documented in readily accessible scientific literature. Its development is intrinsically linked to the broader history of quinoline chemistry and the advent of boronic acids in organic synthesis.

The quinoline scaffold itself has been a subject of intense study for over a century, with the Skraup synthesis, a reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, being a classical method for its preparation.[2] The functionalization of the quinoline ring system has been a continuous area of research, driven by the diverse biological activities exhibited by quinoline derivatives.

The rise of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, in the latter half of the 20th century, created a significant demand for a wide array of functionalized boronic acids. It is highly probable that this compound was first synthesized and characterized within this context, as a bespoke building block for accessing novel quinoline-containing compounds with potential applications in medicinal chemistry and materials science.

Synthetic Methodologies

While a specific, originally reported synthesis for this compound is not available, a highly plausible and widely utilized method for the synthesis of analogous aryl boronic acids is through Directed ortho-Metalation (DoM) followed by borylation. The nitrogen atom within the quinoline ring can act as a directing group, facilitating the deprotonation of the adjacent C-H bond at the 5-position.

Plausible Experimental Protocol: Synthesis via Directed ortho-Metalation and Borylation

This protocol is a generalized procedure based on established methods for the synthesis of aryl boronic acids from heterocyclic precursors.

Materials:

-

8-Methylquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (1M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 8-methylquinoline (1.0 eq) dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2-3 hours. The progress of the lithiation can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1M hydrochloric acid at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford this compound.

Table 2: Hypothetical Reaction Parameters and Expected Outcome

| Parameter | Value |

| Scale | 10 mmol |

| Reaction Time | 12-16 hours |

| Temperature | -78 °C to room temperature |

| Expected Yield | 60-80% |

| Purification Method | Recrystallization/Column Chromatography |

Logical Workflow of the Synthesis

The synthesis of this compound via Directed ortho-Metalation can be visualized as a sequential process.

Applications in Drug Development and Materials Science

The primary utility of this compound lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the 8-methylquinoline moiety onto a wide range of molecular scaffolds.

Signaling Pathway Diagram (Hypothetical)

Given the prevalence of quinoline derivatives in medicinal chemistry, this compound could be used to synthesize inhibitors of various signaling pathways implicated in disease. For instance, it could be a precursor to a kinase inhibitor.

Conclusion

This compound stands as a testament to the enabling power of synthetic organic chemistry. While its specific origins may not be prominently chronicled, its value as a versatile building block is undeniable. The synthetic routes, primarily based on directed metalation, provide a reliable means for its preparation, opening doors to the discovery of novel pharmaceuticals and advanced materials. As research continues to uncover the vast potential of quinoline-based compounds, the importance of key intermediates like this compound will undoubtedly continue to grow.

References

Methodological & Application

Application Notes and Protocols for Suzuki-M-iyaura Coupling of 8-Methylquinoline Derivatives with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry and materials science due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials.[3]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 8-methylquinoline derivatives, specifically focusing on the reaction of 8-methylquinoline-5-boronic acid with various aryl halides. The resulting 5-aryl-8-methylquinoline scaffolds are of significant interest in drug discovery, as quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.

General Principles

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron species (in this case, this compound), activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The coupled product (5-aryl-8-methylquinoline) is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[4]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and purity of the desired product.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of 8-methylquinoline derivatives with aryl halides. Protocol 1 describes the coupling of an 8-methylquinoline-containing aryl bromide with a boronic acid, while Protocol 2 provides a general method adaptable for the coupling of this compound with various aryl halides.

Protocol 1: Suzuki-Miyaura Coupling of a Substituted 8-Methylquinoline Aryl Bromide

This protocol is based on the synthesis of 2-(4-(4-methoxy-phenyl)phenoxy)-8-methylquinolin-3-carbaldehyde.[5]

Reaction Scheme:

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Reactions of 8-Methylquinoline-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of palladium catalysts and corresponding protocols for the Suzuki-Miyaura cross-coupling reactions of 8-Methylquinoline-5-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and successful coupling is critical for the synthesis of novel compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For heteroaromatic compounds such as this compound, the choice of palladium catalyst and reaction conditions is crucial to achieve high yields and purity. The quinoline moiety can coordinate with the palladium center, potentially leading to catalyst inhibition. Therefore, the selection of appropriate ligands and precatalysts is essential to facilitate the catalytic cycle and overcome these challenges. This document outlines recommended palladium catalysts, provides detailed experimental protocols, and presents a summary of their performance.

Palladium Catalyst Selection

The choice of palladium catalyst is paramount for a successful Suzuki-Miyaura coupling with this compound. The following catalysts are recommended based on their proven efficacy in coupling reactions involving heteroaromatic boronic acids and related challenging substrates.

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) : This is a robust and versatile catalyst suitable for a wide range of Suzuki-Miyaura reactions. The dppf ligand provides a good balance of electron-donating properties and steric bulk, which can stabilize the palladium center and promote the catalytic cycle. It is a good starting point for optimization.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : A classical and widely used catalyst for Suzuki-Miyaura reactions.[1] While it can be effective, it may require higher catalyst loadings and longer reaction times compared to more modern catalyst systems, especially with challenging substrates.[2]

-

XPhos Palladium Precatalysts (e.g., XPhos Pd G2, XPhos Pd G3) : These second and third-generation Buchwald precatalysts are highly active for the coupling of heteroaryl chlorides and boronic acids.[3][4] The bulky and electron-rich XPhos ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, often allowing for lower catalyst loadings, shorter reaction times, and milder reaction conditions.[3] They are particularly well-suited for challenging couplings where other catalysts may fail.

Data Presentation: Catalyst Performance Summary

The following table summarizes the typical performance of the recommended palladium catalysts in Suzuki-Miyaura reactions with substrates analogous to this compound. This data is intended to serve as a guide for catalyst selection and optimization.

| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(dppf)Cl₂ | Aryl Bromide | K₃PO₄ | THF/H₂O | 70 | 18-24 | Good to Excellent |

| Pd(PPh₃)₄ | Aryl Bromide | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good |

| XPhos Pd G2 | Aryl Chloride | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5-1 | Excellent[3] |

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst.

-

Solvents should be degassed prior to use.

-

The quality of the this compound and the coupling partner is crucial. Ensure they are pure and dry.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a good starting point for the Suzuki-Miyaura coupling of this compound with aryl or heteroaryl bromides.

Materials:

-

This compound (1.0 eq)

-

Aryl/Heteroaryl bromide (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

-

Degassed 1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

To a dry reaction vessel, add this compound, the aryl/heteroaryl bromide, Pd(dppf)Cl₂, and potassium phosphate.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Stir the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Challenging Couplings using XPhos Pd G2

This protocol is recommended for couplings with less reactive partners, such as aryl chlorides, or when higher yields and faster reaction times are desired.[3]

Materials:

-

This compound (1.1 eq)

-

Aryl/Heteroaryl chloride (1.0 eq)

-

XPhos Pd G2 (1-2 mol%)[3]

-

Potassium phosphate (K₃PO₄) (2.5 eq)[3]

-

Degassed DMF, Ethanol, and Water (1:1:0.5 v/v/v)[3]

Procedure:

-

In a microwave reaction vial, combine this compound, the aryl/heteroaryl chloride, and potassium phosphate.

-

Add the degassed solvent mixture (DMF/EtOH/H₂O).[3]

-

Purge the mixture with an inert gas for 5-10 minutes.

-

Add the XPhos Pd G2 catalyst.[3]

-

Seal the vial and heat in a microwave reactor to 100-130 °C for 30-60 minutes.[3]

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for the described reactions.

Caption: Suzuki-Miyaura coupling of this compound.

Caption: General experimental workflow for Suzuki-Miyaura reactions.

References

Application Notes and Protocols for the Synthesis of Substituted Quinolines using 8-Methylquinoline-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and the use of boronic acids as coupling partners offers mild reaction conditions and high functional group tolerance.

This document provides detailed application notes and protocols for the synthesis of 5-aryl-8-methylquinolines via the Suzuki-Miyaura cross-coupling of 8-Methylquinoline-5-boronic acid with various aryl halides. The resulting substituted quinolines are of significant interest due to their potential as therapeutic agents, particularly as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2]

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling reaction between this compound and a variety of substituted aryl bromides. The data is adapted from analogous reactions with substituted quinolines and serves to illustrate the expected outcomes.[3]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 5-(4-Methoxyphenyl)-8-methylquinoline | 82 |

| 2 | 1-Bromo-4-(trifluoromethoxy)benzene | 8-Methyl-5-(4-(trifluoromethoxy)phenyl)quinoline | 75 |

| 3 | 1-Bromo-4-(methylthio)benzene | 8-Methyl-5-(4-(methylthio)phenyl)quinoline | 78 |

| 4 | 3-Bromopyridine | 8-Methyl-5-(pyridin-3-yl)quinoline | 65 |

| 5 | 4-Bromobenzonitrile | 4-(8-Methylquinolin-5-yl)benzonitrile | 72 |

| 6 | 1-Bromo-3,5-dimethylbenzene | 5-(3,5-Dimethylphenyl)-8-methylquinoline | 85 |

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-Bromoanisole)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Water, deionized

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the selected base (2.0 mmol, e.g., K₂CO₃ or Cs₂CO₃).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 85-100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-8-methylquinoline.

-

Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PI3K/Akt/mTOR Signaling Pathway

Many quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][2][4] The synthesized 5-aryl-8-methylquinolines can be screened for their inhibitory activity against key kinases in this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted quinolines.

References

Application Notes and Protocols: 8-Methylquinoline-5-boronic Acid in the Synthesis of Pharmaceutical Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utility of 8-methylquinoline-5-boronic acid as a key building block in the synthesis of pharmaceutical intermediates. The document details its application in the construction of complex heterocyclic scaffolds, with a particular focus on the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided, alongside a summary of expected quantitative data. Furthermore, the relevant PARP1 signaling pathway is illustrated to provide context for the therapeutic application of the synthesized intermediates.

Introduction